Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Vue d'ensemble

Description

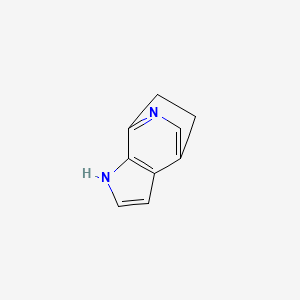

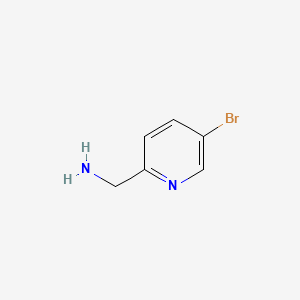

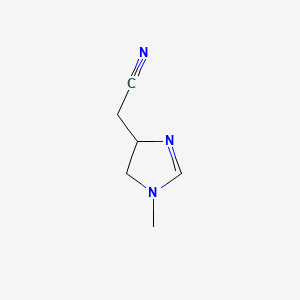

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a compound that features a piperazine ring, which is a common structural motif in various bioactive compounds. This compound is often used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical research .

Méthodes De Préparation

The synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the nucleophilic displacement of bromine in tert-butyl bromoacetate with the secondary amine of Boc-protected piperazine under basic conditions using triethylamine. The reaction is performed under mild conditions at 60°C overnight using tetrahydrofuran as the solvent. The product is then purified by crystallization from a petroleum ether/ethyl acetate mixture .

Analyse Des Réactions Chimiques

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: This reaction is commonly used in the synthesis of the compound itself, where the bromine atom in tert-butyl bromoacetate is replaced by the secondary amine of Boc-protected piperazine.

Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield piperazine derivatives and tert-butanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Applications De Recherche Scientifique

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has several applications in scientific research:

Pharmaceutical Research: It is used as a building block in the synthesis of bioactive compounds, including selective factor Xa trypsin-like protease inhibitors and histone deacetylase inhibitors.

Radiopharmaceuticals: The compound is used as a starting material for the synthesis of spiro-compounds, which are employed for the mild introduction of fluorine-18 in radiopharmaceutical research.

Peptide Linkage: The acetic acid-piperazine core of the compound is used for linking biologically active peptides.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is primarily related to its role as a building block in the synthesis of more complex molecules. The piperazine ring can interact with various molecular targets, including enzymes and receptors, depending on the specific bioactive compound it is part of .

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a tert-butoxy group, which can influence its reactivity and applications.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:

Propriétés

IUPAC Name |

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)11-16-7-9-17(10-8-16)13(19)21-15(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVGELOVMNYTHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671862 | |

| Record name | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180576-04-9 | |

| Record name | tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-Methoxyethyl)phenyl]-3,4-dimethyl-5-phenyl-1,3,2-oxazaborolidine](/img/structure/B574277.png)

![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B574281.png)